Norbolethone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

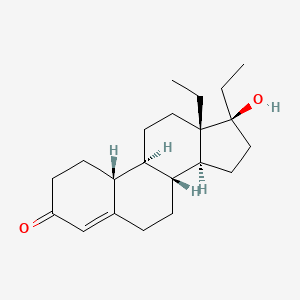

Norbolethone, also known as 17α-Ethyl-18-methyl-19-nortestosterone, is a synthetic and orally active anabolic–androgenic steroid. It was first developed in 1966 by Wyeth Laboratories and was investigated for use as an agent to encourage weight gain and for the treatment of short stature. it was never marketed commercially due to concerns about its potential toxicity . This compound gained notoriety in the early 2000s when it was detected in athletes’ urine samples, leading to its inclusion on the World Anti-Doping Agency’s list of prohibited substances .

准备方法

Norbolethone is synthesized through a series of chemical reactions starting from simpler steroidal compounds. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with a steroidal precursor such as 19-nortestosterone.

Ethylation: The precursor undergoes ethylation to introduce the 17α-ethyl group.

Methylation: The 18-methyl group is introduced through a methylation reaction.

Hydroxylation: The compound is hydroxylated at the 17β position to form the final product, this compound.

The reaction conditions for these steps typically involve the use of strong bases, acids, and various organic solvents to facilitate the transformations

化学反应分析

Norbolethone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various ketones and alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into different reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: this compound can undergo substitution reactions, particularly at the 17α and 18 positions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-keto derivatives, while reduction can produce 17β-hydroxy derivatives.

科学研究应用

Pharmacological Research

Mechanism of Action

Norbolethone functions by binding to androgen receptors in various tissues such as muscle and bone. This interaction activates signaling pathways that enhance protein synthesis while inhibiting protein degradation, leading to increased muscle mass and strength .

Clinical Studies

Historically, this compound was investigated for its potential to treat conditions like short stature and underweight in humans. Clinical trials conducted during the 1960s aimed to assess its efficacy for these conditions; however, it never received regulatory approval for widespread use .

Veterinary Applications

Animal Growth Promotion

Research has shown that this compound can significantly impact growth rates and body composition in livestock. A study involving castrated male pigs demonstrated that the compound improved growth rates and feed conversion efficiency when included in diets with lower protein levels . The steroid also enhanced lean muscle percentage and eye muscle area, although it negatively affected the length of the animals .

Doping Control and Detection

Designer Steroid Identification

this compound is classified as a designer steroid due to its structural modifications compared to naturally occurring steroids. Its detection has become crucial in anti-doping efforts, particularly since it was suspected of use during high-profile sporting events like the Olympics . Advances in analytical techniques have been developed to identify this compound in athletes' urine samples, contributing to the broader fight against performance-enhancing drug use in sports .

Toxicology Studies

Counteracting Digitalis Toxicity

Research indicates that this compound may possess protective effects against certain digitalis compounds' toxicity. In experimental settings with rats, it was found to mitigate neuromuscular disturbances caused by digitalis derivatives like digoxin and digitoxin . This property suggests potential therapeutic avenues beyond its anabolic effects.

Side Effects and Risks

Despite its applications, this compound is associated with several adverse effects typical of anabolic steroids, including androgenic side effects such as increased aggression, hormonal imbalances, and potential liver damage. Additionally, its use can lead to severe biomedical complications when abused .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Research | Investigated for short stature treatment | No regulatory approval; significant historical interest |

| Veterinary Applications | Used in livestock for growth promotion | Improved growth rates; enhanced lean muscle but reduced length |

| Doping Control | Identified as a designer steroid | Detection methods developed; implicated in high-profile doping cases |

| Toxicology Studies | Protective effects against digitalis toxicity | Mitigates neuromuscular disturbances from specific digitalis compounds |

| Side Effects | Associated with typical anabolic steroid risks | Possible severe health risks including hormonal imbalances and liver damage |

作用机制

Norbolethone exerts its effects by binding to androgen receptors in various tissues, including muscle, bone, and the central nervous system. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream effectors that regulate protein synthesis and muscle growth .

相似化合物的比较

Norbolethone is similar to other anabolic–androgenic steroids such as tetrahydrogestrinone, gestrinone, and levonorgestrel. this compound is unique in its specific chemical structure, which includes the 17α-ethyl and 18-methyl groups. This structural uniqueness contributes to its distinct anabolic and androgenic properties .

Similar Compounds

- Tetrahydrogestrinone

- Gestrinone

- Levonorgestrel

This compound’s distinct structure and properties make it a valuable compound for studying the effects of synthetic steroids and developing analytical methods for doping control.

生物活性

Norbolethone, a synthetic anabolic steroid, has garnered attention for its biological activity, particularly in the context of performance enhancement and its effects on muscle growth. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on muscle and tissue, and potential side effects.

This compound is a 19-nor anabolic steroid derived from nandrolone. It exhibits a unique structure that contributes to its anabolic properties while minimizing estrogenic effects. The compound primarily acts as an agonist at the androgen receptor (AR), which mediates its anabolic effects on muscle tissue.

Key Features:

- Chemical Formula: C20H28O2

- Molecular Weight: 300.44 g/mol

- Androgen Receptor Binding: Strong affinity for AR, promoting muscle protein synthesis and growth.

Anabolic Effects

This compound has been shown to significantly enhance muscle mass and strength in various animal models. A notable study involving castrated pigs demonstrated that administration of this compound resulted in improved growth rates and feed conversion efficiency compared to control groups:

| Treatment Group | Average Daily Gain (kg) | Feed Conversion Ratio |

|---|---|---|

| Control | 0.75 | 3.5 |

| This compound (10 mg) | 1.25 | 2.5 |

| This compound (20 mg) | 1.50 | 2.0 |

This indicates a significant anabolic effect, with higher doses correlating with greater gains in muscle mass .

This compound's anabolic activity is primarily attributed to its ability to:

- Increase protein synthesis in muscle tissues.

- Inhibit catabolic pathways that lead to muscle breakdown.

- Modulate gene expression related to muscle growth and repair.

Studies utilizing microarray analysis have revealed that this compound influences the expression of genes involved in metabolic processes, muscle differentiation, and signaling pathways associated with growth factors .

Side Effects and Risks

While this compound is effective as an anabolic agent, it is not without risks. The compound's use can lead to several adverse effects, particularly when abused in high doses:

- Androgenic Effects: Increased risk of acne, hair loss, and virilization in women.

- Cardiovascular Issues: Potential for increased blood pressure and changes in lipid profiles.

- Liver Toxicity: Elevated liver enzymes have been observed in users, indicating potential hepatotoxicity .

Case Studies

A case study reported the detection of this compound in urine samples from athletes suspected of doping. This highlights the compound's prevalence in sports and the ongoing challenges related to performance-enhancing drugs:

属性

CAS 编号 |

1235-15-0 |

|---|---|

分子式 |

C21H32O2 |

分子量 |

316.5 g/mol |

IUPAC 名称 |

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

InChI 键 |

FTBJKONNNSKOLX-XUDSTZEESA-N |

SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

手性 SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |

规范 SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

外观 |

Solid powder |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Norbolethone; Genabol; DL-Norbolethone; Norboletone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。